molecular formula C11H16N2O3 B6268473 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 1807941-19-0

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B6268473
CAS No.: 1807941-19-0
M. Wt: 224.3
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Description

“rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid” is a synthetic organic compound that belongs to the class of oxane carboxylic acids. This compound is characterized by the presence of an oxane ring substituted with a pyrazolyl group and a carboxylic acid functional group. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (2R,3R) and (2S,3S).

Properties

CAS No.

1807941-19-0

Molecular Formula

C11H16N2O3

Molecular Weight

224.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using pyrazole derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Processing: Continuous introduction of reactants and removal of products to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxane ring or pyrazolyl group to more oxidized forms.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxane ketones or pyrazolyl ketones.

    Reduction: Formation of oxane alcohols or pyrazolyl alcohols.

    Substitution: Formation of halogenated oxane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxane and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
  • rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid
  • rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid

Uniqueness

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is unique due to its specific substitution pattern on the oxane ring and the presence of the ethyl group on the pyrazolyl moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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